molecular formula C9H8N2O2 B1646917 6-amino-1H-indole-7-carboxylic acid

6-amino-1H-indole-7-carboxylic acid

Cat. No.: B1646917
M. Wt: 176.17 g/mol
InChI Key: WHNUORSGIAOSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1H-indole-7-carboxylic acid is a heterocyclic compound featuring an indole core substituted with an amino group at position 6 and a carboxylic acid group at position 5. This ester derivative is a key intermediate in organic synthesis, particularly in pharmaceutical research, where its hydrolysis would yield the parent carboxylic acid.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-amino-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,10H2,(H,12,13)

InChI Key

WHNUORSGIAOSCW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C=CN2)C(=O)O)N

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 6-Amino-1H-indole-7-carboxylate (CAS 174311-79-6)

  • Structure : Ethyl ester of the parent carboxylic acid.
  • Key Properties :
    • Molecular Weight: 204.229 g/mol
    • Applications: Used as a synthetic precursor for pharmaceuticals and agrochemicals due to its improved lipophilicity compared to the free acid .
  • Differentiation : The ester group enhances stability and solubility in organic solvents, facilitating reactions like Suzuki couplings or amidation .

7-Chloro-1H-indole-2-carboxylic Acid (CAS 28899-75-4)

  • Structure : Chloro substituent at position 7 and carboxylic acid at position 2.
  • Key Properties: Electron-withdrawing chlorine increases acidity of the carboxylic acid (pKa ~3–4) compared to amino-substituted analogs . Applications: Intermediate in synthesizing kinase inhibitors and antiviral agents .
  • Differentiation: The chloro group enhances electrophilicity, enabling nucleophilic aromatic substitution, unlike the electron-donating amino group in 6-amino-1H-indole-7-carboxylic acid.

6-Amino-1H-indazole-7-carboxylic Acid (CAS 73907-95-6)

  • Structure: Indazole core (two adjacent nitrogen atoms) with amino and carboxylic acid groups at positions 6 and 6.
  • Key Properties :
    • Molecular Weight: 203.18 g/mol (estimated).
    • Applications: Explored in kinase inhibitor development due to indazole’s enhanced hydrogen-bonding capability .
  • Differentiation : The indazole scaffold offers distinct π-π stacking and binding interactions in biological targets compared to indole derivatives .

1-Methyl-6-(p-tolyl)-1H-indole-7-carboxylic Acid

  • Structure : Methyl group at position 1 and p-tolyl substituent at position 6.
  • Key Properties :
    • Enhanced steric bulk from p-tolyl group reduces solubility but improves receptor selectivity .
    • Applications: Intermediate in catalytic C–H arylation reactions for drug discovery .
  • Differentiation : The methyl and aryl groups alter steric and electronic profiles, impacting catalytic cross-coupling efficiency.

Physicochemical and Functional Group Analysis

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Applications Reference
This compound NH₂ (C6), COOH (C7) ~178.17 (estimated) Amino, Carboxylic acid Pharmaceutical intermediates
Ethyl 6-amino-1H-indole-7-carboxylate NH₂ (C6), COOEt (C7) 204.229 Amino, Ester Synthetic precursor
7-Chloro-1H-indole-2-carboxylic acid Cl (C7), COOH (C2) 195.59 Chloro, Carboxylic acid Kinase inhibitors
6-Amino-1H-indazole-7-carboxylic acid NH₂ (C6), COOH (C7) 203.18 (estimated) Amino, Carboxylic acid Kinase inhibitors
1-Methyl-6-(p-tolyl)-1H-indole-7-carboxylic acid CH₃ (N1), p-tolyl (C6) 295.35 Methyl, Aryl, Carboxylic acid Catalytic C–H arylation

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